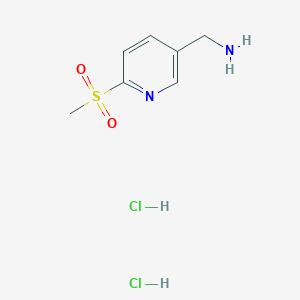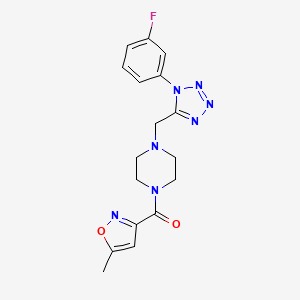
N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)pivalamide” is a chemical compound with the linear formula C15H15Cl3N2O . It has a molecular weight of 345.659 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)pivalamide” is represented by the linear formula C15H15Cl3N2O . The compound has a molecular weight of 345.659 .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)pivalamide” are represented by its linear formula C15H15Cl3N2O and its molecular weight of 345.659 .Aplicaciones Científicas De Investigación
Synthesis and Optical Properties
Efficient synthetic routes have led to the development of core-trisubstituted naphthalene diimides (NDIs) with significant fluorescence quantum yields, influenced by the nature of substituents. These NDIs exhibit up to 70% fluorescence quantum yields, demonstrating their potential in applications requiring high fluorescence efficiency, such as in fluorescent core-trisubstituted naphthalene diimide dyes (Röger, Ahmed, & Würthner, 2007).
Fluorescence Derivatisation of Amino Acids
The compound has been explored as a fluorescent derivatising reagent, coupling to amino groups of various amino acids. This results in derivatives that are strongly fluorescent and suitable for biological assays, revealing its applicability in fluorescence derivatisation of amino acids and potentially in biomedical research (Frade et al., 2007).
Characterization and Crystal Structure
The synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with naphthalen-1yl substituents, provide insights into their crystal structure and molecular conformation. This contributes to the understanding of the compound's structural properties, potentially influencing its application in materials science (Özer et al., 2009).
Tripodal Fluororeceptors for Cations
Tripodal receptors synthesized with naphthalene diimide derivatives demonstrate sensitivity to metal ions like Fe(II), showing the potential for applications in sensing and fluorescence studies. These receptors' ability to quench fluorescence selectively could be crucial for developing sensors and diagnostic tools (Obali et al., 2019).
Ligand Components and Semiconductor Applications
The compound's derivatisation has been explored for creating ligand components that promote lower energy electronic absorption in metal complexes. Its utility in anchoring ligands to semiconductor surfaces presents significant implications for solar cell technology and artificial photosynthesis (Zong, Zhou, & Thummel, 2008).
Chemosensors for Transition Metal Ions
Naphthoquinone-based chemosensors, including derivatives of N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)pivalamide, have shown remarkable selectivity towards Cu2+ ions. This specificity is crucial for developing highly sensitive and selective sensors for monitoring transition metal ions in various environments (Gosavi-Mirkute et al., 2017).
Photoinitiators under LEDs
Derivatives of N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)pivalamide have been used as one-component free radical photoinitiators under LED irradiation. This application demonstrates the compound's potential in photopolymerization processes, contributing to advancements in materials science and 3D printing technologies (Zhang et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
2,2-dimethyl-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl3N2O/c1-16(2,3)15(23)22-14(17(18,19)20)21-13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14,21H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXPYEPMMBWCEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,4-dichlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2965863.png)
![3-(4-methoxyphenoxy)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2965864.png)
![N-Tert-butyl-4-[[(6-chloroquinazolin-4-yl)amino]methyl]piperidine-1-carboxamide](/img/structure/B2965868.png)


![(Z)-3-[1-(tert-butoxycarbonyl)-2,3-dihydro-1H-indol-7-yl]-2-propenoic acid](/img/structure/B2965871.png)


![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2965875.png)



![1-(1,2,5-Thiadiazol-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine](/img/structure/B2965882.png)